An In-depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and its Structural Analogs
An In-depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Focus on a Novel Benzene Bioisostere
Substituted benzoic acid derivatives are pivotal scaffolds in modern drug discovery, acting as key intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Their functional group versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the hypothetical compound, Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a polysubstituted benzoate ester. While direct data is scarce, an analysis of its structural analogs provides a strong foundation for predicting its chemical behavior, spectroscopic signature, and potential synthetic routes.
The strategic placement of a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester on the benzene ring suggests a molecule with significant potential as a versatile building block in organic synthesis. The bromine atom can serve as a handle for cross-coupling reactions, while the hydroxyl and ester groups can be further modified.[3] Such compounds are of high interest in the development of novel therapeutics, including anticancer agents and local anesthetics.[4][5]
Physicochemical Properties: A Comparative Analysis
To predict the properties of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, we can examine the known characteristics of its close structural analogs.
| Property | Methyl 3-bromo-5-hydroxybenzoate | Methyl 3-bromo-2-hydroxybenzoate | Ethyl 2-bromo-5-hydroxybenzoate | Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (Predicted) |
| CAS Number | 192810-12-1 | 28165-45-9 | 102297-71-2 | 2098546-33-7 |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₉H₉BrO₃ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 231.04 g/mol | 231.05 g/mol | 245.07 g/mol | 259.10 g/mol |
| Appearance | Solid | Solid | Not Specified | Likely a solid |
| Melting Point | 130-135 °C | 277-278 °C | Not Specified | Expected to be a crystalline solid with a distinct melting point |
Proposed Synthesis: A Strategic Approach
A plausible synthetic route to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can be devised based on established methodologies for the synthesis of substituted bromobenzenes and benzoates.[6][7] A potential pathway could involve the esterification of a suitable carboxylic acid precursor.
Experimental Protocol: Proposed Synthesis
-
Starting Material: 3-bromo-2-ethyl-5-hydroxybenzoic acid.
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Esterification: The carboxylic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, would be added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Reaction Conditions: The reaction mixture would be heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.
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Workup and Purification: Upon completion, the reaction would be cooled, and the excess methanol removed under reduced pressure. The residue would be neutralized with a mild base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired Methyl 3-bromo-2-ethyl-5-hydroxybenzoate.
Caption: Proposed synthetic pathway via Fischer esterification.
Predicted Spectroscopic Characteristics
The structural elucidation of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate would rely on a combination of spectroscopic techniques.[8][9]
¹H NMR Spectroscopy
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Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts influenced by the surrounding substituents.
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Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region.
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Methyl Ester: A singlet around δ 3.8-4.0 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine, the hydroxyl group, the ethyl group, and the ester.
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Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).
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Ethyl and Methyl Carbons: Signals in the upfield aliphatic region.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretch: Absorptions in the fingerprint region corresponding to the ester and phenol C-O bonds.
-
Aromatic C-H and C=C Stretches: Characteristic peaks in their respective regions.
Mass Spectrometry (MS)
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Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the methoxy group from the ester, the ethyl group, and other characteristic cleavages of the aromatic ring.
Reactivity and Potential Applications
The reactivity of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is dictated by its functional groups.
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Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, while the ester and ethyl groups have their own directing effects.[3][10] The overall substitution pattern for further electrophilic attack would be a composite of these influences. The presence of the electron-donating hydroxyl group makes the ring more susceptible to electrophilic attack than unsubstituted methyl benzoate.[10][11]
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[3]
-
Modification of Functional Groups: The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The hydroxyl group can be alkylated or acylated.
Given the prevalence of substituted benzoates in medicinal chemistry, this compound could serve as a valuable intermediate in the synthesis of biologically active molecules.[2][12]
Safety and Handling
While a specific safety data sheet for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is unavailable, the hazards can be inferred from related brominated aromatic compounds.[13][14]
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Health Hazards: Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract.[13] Avoid inhalation of dust or vapors.
-
Fire and Reactivity Hazards: While not expected to be highly flammable, care should be taken to avoid ignition sources. It may be incompatible with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]
Conclusion
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate represents a potentially valuable, yet underexplored, building block for chemical synthesis. By drawing on the known properties and reactivity of its structural analogs, this guide provides a predictive framework for its synthesis, characterization, and safe handling. As with any novel compound, all experimental work should be approached with careful planning and adherence to strict safety protocols. The insights provided herein are intended to facilitate further research and unlock the potential of this and other polysubstituted aromatic compounds in the advancement of science and medicine.
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